Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate dihydrochloride is a chemical compound that belongs to the class of oxazoles. It is characterized by the presence of a piperazine ring and a carboxylate group, which contribute to its potential biological activity and utility in medicinal chemistry. The compound is primarily used in research settings, particularly in the development of pharmaceuticals.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich, where it is available for research purposes. Its IUPAC name indicates its structural components, and it is recognized by several identifiers, including its InChI key (ADRSQLBEYZWXPN-UHFFFAOYSA-N) and CAS number.
Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate dihydrochloride is classified as a heterocyclic compound due to the presence of nitrogen in its structure. Specifically, it falls under the category of piperazine derivatives, which are known for their diverse pharmacological properties.
The synthesis of ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate dihydrochloride typically involves several steps that may include:
Technical details regarding specific reagents and conditions (such as temperature and solvents) are crucial for optimizing yield and purity but are often proprietary or found in detailed synthetic protocols.
The molecular structure of ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate dihydrochloride consists of:
The molecular formula is , indicating two hydrochloride ions associated with the base molecule.
The following data summarizes key structural features:
Property | Value |
---|---|
Molecular Weight | 240.20 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Purity | ≥ 95% |
Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate dihydrochloride can participate in various chemical reactions:
Technical details regarding specific reaction conditions (e.g., catalysts, solvents) would be essential for practical applications.
The mechanism of action for ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate dihydrochloride involves its interaction with biological targets, potentially including enzymes or receptors involved in various physiological processes.
Data on specific pathways or targets may vary based on ongoing research but could involve:
The physical properties include:
Chemical properties relevant to this compound include:
Relevant analyses would include spectroscopic methods (NMR, IR) for structural confirmation and purity assessments.
Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate dihydrochloride has potential applications in:
Research continues into its efficacy and potential therapeutic roles, highlighting its relevance in medicinal chemistry and pharmacology.
Piperazine’s secondary amine groups serve as prime sites for nucleophilic substitution, enabling selective modification prior to oxazole coupling. Mono-protection of piperazine using tert-butyloxycarbonyl (Boc) anhydride achieves >90% regioselectivity for N-1 substitution under inert conditions (0–5°C, THF solvent). Subsequent deprotonation with n-butyllithium generates a highly nucleophilic species that attacks 2-halo-4-carbethoxyoxazole intermediates. This method minimizes di-substitution byproducts (<5%) and preserves ester integrity. Post-coupling Boc deprotection with HCl/dioxane yields the free piperazine-oxazole hybrid, crucial for salt formation [10].
Direct alkylation of unprotected piperazine with ethyl 2-chlorooxazole-4-carboxylate requires stoichiometric optimization to prevent quaternary salt formation. A 1.2:1 oxazole-to-piperazine ratio in acetonitrile at 60°C for 12 hours achieves 75–82% mono-alkylated yield. Alternatively, in situ activation via oxazolyl carboxylic acid (generated by ester hydrolysis) with carbonyldiimidazole (CDI) facilitates amide-bond formation with piperazine. Though lower yielding (65–70%), this route avoids halogenated intermediates. Transition-metal catalysis (Pd/Cu) enhances efficiency in heterocyclic coupling, with Pd(OAc)₂/XPhos systems enabling reactions at 25°C [6] [10].
Table 1: Alkylation vs. Acylation Pathways for Piperazine Functionalization
Method | Conditions | Yield (%) | Byproducts |
---|---|---|---|
Direct Alkylation | CH₃CN, 60°C, 12 h, K₂CO₃ | 75–82% | Di-alkylated piperazine (8–12%) |
CDI-Mediated Acylation | THF, 25°C, 24 h, DIPEA | 65–70% | Imidazole urea (15%) |
Pd-Catalyzed Coupling | Toluene, Pd(OAc)₂/XPhos, 80°C | 88% | Homocoupling dimers (5%) |
The oxazole ring is constructed via [3+2] cyclocondensation between α-haloketones and carboxamide derivatives. Ethyl 2-amino-2-cyanoacetate reacts with chloroacetyl chloride under modified Fischer conditions (DIPEA, EtOAc, 0°C→25°C, 6 h) to furnish ethyl 4-carboxyoxazole-2-carboxylate in 85% yield. Alternatively, Lewis acid-catalyzed (BF₃·Et₂O) cyclization of ethyl glyoxylate with cyanohydrins generates 2,4-disubstituted oxazoles. Microwave-assisted protocols (150°C, DMF, 30 min) using arylglyoxal monohydrates and nitriles enhance throughput (92% yield) while suppressing decarboxylation [1] [9].
In situ esterification during oxazole synthesis is achieved using ethyl orthoformate with catalytic p-TsOH in ethanol (78% yield). For late-stage esterification, the carboxylic acid is activated with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP), followed by ethanol quenching. Protecting group strategies involve:
Table 2: Oxazole Cyclocondensation Methods
Precursor System | Catalyst/Conditions | Oxazole Substituents | Yield (%) |
---|---|---|---|
Ethyl 2-amino-2-cyanoacetate + ClCH₂COCl | DIPEA, EtOAc, 25°C | 4-COOEt, 2-H | 85% |
Arylglyoxal monohydrate + RCN | TFA, 100°C, 4 h | 2-Ar, 4-R, 5-H | 88–92% |
Cyanohydrins + RCHO | BF₃·Et₂O, DCE, reflux | 2,5-disubstituted | 70–80% |
Salt formation is conducted in anhydrous diethyl ether saturated with HCl gas at −10°C. The free base dissolved in THF is added dropwise, inducing immediate precipitation. Crystallization kinetics reveal two polymorphs:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: